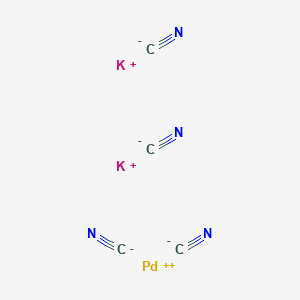
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)-, also known as Potassium tetracyanopalladate(II) hydrate, is a chemical compound with the molecular formula C4H6K2N4O3Pd and a molecular weight of 288.7 g/mol. This compound is used as a primary and secondary intermediate in chemical and pharmaceutical research.
Métodos De Preparación
The synthesis of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- typically involves the reaction of palladium salts with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The cyanide ligands can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Aplicaciones Científicas De Investigación
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other palladium compounds.
Mecanismo De Acción
The mechanism of action of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used in the reactions.
Comparación Con Compuestos Similares
Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- can be compared with other similar compounds, such as:
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetracyanonickelate(II): Contains nickel instead of palladium.
Potassium tetracyanocobaltate(II): Contains cobalt instead of palladium. The uniqueness of Palladate(2-), tetrakis(cyano-C)-, dipotassium, (SP-4-1)- lies in its specific coordination chemistry and reactivity, which make it suitable for particular applications in catalysis and research.
Propiedades
Número CAS |
14516-46-2 |
|---|---|
Fórmula molecular |
C4K2N4Pd |
Peso molecular |
288.69 g/mol |
Nombre IUPAC |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
Clave InChI |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Key on ui other cas no. |
14516-46-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















